molecular formula C8H10BrN B13121180 2-(2-Bromoethyl)-5-methylpyridine

2-(2-Bromoethyl)-5-methylpyridine

Cat. No.: B13121180
M. Wt: 200.08 g/mol
InChI Key: ADLPXGHXZOPVIK-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom attached to an ethyl group, which is further connected to the 2-position of a 5-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-5-methylpyridine typically involves the bromination of 5-methylpyridine followed by the alkylation of the resulting bromo derivative. One common method includes:

    Bromination: 5-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methylpyridine.

    Alkylation: The 2-bromo-5-methylpyridine is then reacted with ethylene in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and alkylation steps.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyano, or alkoxy derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Ethyl-substituted pyridines.

Scientific Research Applications

2-(2-Bromoethyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-methylpyridine involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

    2-(2-Bromoethyl)pyridine: Lacks the methyl group at the 5-position.

    2-(2-Chloroethyl)-5-methylpyridine: Contains a chlorine atom instead of a bromine atom.

    2-(2-Bromoethyl)-3-methylpyridine: The methyl group is at the 3-position instead of the 5-position.

Uniqueness: 2-(2-Bromoethyl)-5-methylpyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(2-bromoethyl)-5-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4-5H2,1H3

InChI Key

ADLPXGHXZOPVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CCBr

Origin of Product

United States

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